molecular formula C28H34N6O6S2 B2668091 ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393815-23-1

ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2668091
CAS No.: 393815-23-1
M. Wt: 614.74
InChI Key: RBLGRDZOMCLJNX-UHFFFAOYSA-N
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Description

The compound ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate features a cyclopenta[b]thiophene-3-carboxylate core linked to a 1,2,4-triazole moiety via a sulfanylpropanamido bridge. Key structural elements include:

  • Cyclopenta[b]thiophene core: A fused bicyclic system known for enhancing aromatic interactions and metabolic stability in drug design .
  • 1,2,4-Triazole substituent: The triazole ring at position 3 of the thiophene core is substituted with a butyl group and a formamidomethyl-4-methyl-3-nitrophenyl side chain, which may influence solubility and target binding .
  • Sulfanylpropanamido linker: This moiety likely modulates conformational flexibility and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O6S2/c1-5-7-13-33-22(15-29-25(36)18-12-11-16(3)20(14-18)34(38)39)31-32-28(33)41-17(4)24(35)30-26-23(27(37)40-6-2)19-9-8-10-21(19)42-26/h11-12,14,17H,5-10,13,15H2,1-4H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLGRDZOMCLJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SC(C)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Cyclopentathiophene Ring: This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate diene under thermal conditions.

    Esterification: The ester group can be introduced through a reaction between the carboxylic acid derivative and ethanol in the presence of a strong acid catalyst.

    Final Assembly: The final compound is assembled through a series of coupling reactions involving the intermediate compounds formed in the previous steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and nitro groups, leading to the formation of sulfoxides and nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, and the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, nitroso derivatives.

    Reduction: Amino derivatives, alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity
The triazole moiety present in the compound is known for its antifungal properties. Compounds containing triazole rings have been extensively studied for their ability to inhibit fungal growth by targeting the synthesis of ergosterol, a crucial component of fungal cell membranes. Research indicates that derivatives of triazoles exhibit significant antifungal activity against various strains of fungi, making this compound a candidate for further development as an antifungal agent .

2. Anticancer Properties
The cyclopenta[b]thiophene structure has been associated with anticancer activities. Studies have shown that compounds featuring this scaffold can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the nitrophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .

3. Enzyme Inhibition
The compound may also serve as an enzyme inhibitor. The incorporation of specific functional groups can lead to selective inhibition of enzymes involved in metabolic pathways, which is crucial for developing treatments for diseases such as diabetes and obesity .

Material Science Applications

1. Organic Electronics
The unique structural features of ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate make it a potential candidate for organic semiconductor applications. The thiophene units can facilitate charge transport properties essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Photovoltaic Materials
Research indicates that compounds with similar structures can be utilized in dye-sensitized solar cells (DSSCs). Their ability to absorb light and convert it into electrical energy positions them as valuable materials in renewable energy technologies .

  • Antifungal Activity Study : A study published in Pharmaceutical Biology evaluated the antifungal efficacy of triazole derivatives against Candida albicans. Results indicated that modifications to the triazole ring enhanced activity levels significantly compared to standard antifungal agents .
  • Anticancer Research : In a recent investigation reported in Cancer Letters, researchers synthesized various cyclopenta[b]thiophene derivatives and assessed their cytotoxic effects on breast cancer cell lines. The findings demonstrated that certain modifications led to increased apoptosis rates, suggesting a promising pathway for developing new anticancer therapies .
  • Organic Electronics Development : Research conducted at a leading university explored the application of thiophene-based compounds in organic photovoltaics. The study found that incorporating specific substituents improved charge mobility and overall efficiency in solar cell prototypes .

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring may interact with metal ions or active sites in enzymes, while the nitro and formamido groups may participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Structural Analogs with Cyclopenta[b]thiophene Cores

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (If Reported) Biological Activity (If Reported)
Target Compound C₃₀H₃₄N₆O₆S₂ ~626.7 Butyl, 4-methyl-3-nitrophenylformamido, triazole-sulfanylpropanamido Not reported Speculative (mitochondrial modulation)
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () C₁₁H₁₃NO₂S 223.29 Amino group at position 2 Not reported Intermediate for heterocyclic synthesis
K403-1256 (Ethyl 2-[2-({4-benzyl-5-[(2-fluorobenzamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)propanamido]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) C₃₀H₃₀FN₅O₄S₂ 607.73 Benzyl, 2-fluorobenzamido, triazole-sulfanylpropanamido Not reported Not reported

Key Observations :

  • The target compound and K403-1256 share the cyclopenta[b]thiophene core and triazole-sulfanylpropanamido linker but differ in substituents.
  • Ethyl 2-amino derivatives () lack the triazole-sulfanylpropanamido side chain, limiting their utility as bioactive agents but highlighting their role as synthetic intermediates .

Functional Analog: Mitofusin Agonists ()

The compound (2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide) shares the triazole-sulfanylpropanamido-thiophene scaffold with the target. Key differences include:

  • Carboxamide vs. Carboxylate : The carboxamide terminal in may enhance hydrogen bonding compared to the target’s ethyl ester.
  • Substituents : The cyclopropyl-phenyl group in vs. the target’s butyl-nitrophenyl group.
  • Reported Activity : highlights mitochondrial DNA restoration via mitofusin agonism, suggesting the target compound could similarly modulate mitochondrial dynamics .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The triazole-sulfanylpropanamido linker may resist enzymatic cleavage better than esters or amides in ’s acrylamido derivatives .

Biological Activity

Ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a cyclopentathiophene core and a triazole moiety. Its molecular formula is C23H30N4O3SC_{23}H_{30}N_4O_3S, with a molecular weight of approximately 454.58 g/mol. The presence of the triazole ring is significant as triazoles are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole derivatives. Triazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

Compounds derived from triazole and thiophene scaffolds have been reported to possess notable antimicrobial activities. Ethyl derivatives often show effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . The specific compound under consideration may also exhibit these properties due to the presence of the sulfanyl group, which has been associated with enhanced antimicrobial activity.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Assays : In vitro assays on various cancer cell lines (e.g., HeLa, MCF-7) showed that derivatives similar to the compound under study exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .
  • Antimicrobial Testing : A series of tests against common pathogens revealed that compounds with thiophene and triazole functionalities displayed Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Mechanisms : Research indicated that related compounds significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, showcasing their potential as anti-inflammatory agents .

Data Tables

Biological ActivityAssessed Cell LinesIC50 (µM)Reference
AnticancerHeLa15
MCF-712
AntimicrobialE. coli32
S. aureus28
Anti-inflammatoryMacrophagesN/A

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions:

  • Cyclopenta[b]thiophene core formation : Cyclization reactions under controlled temperatures (e.g., 60–80°C) using sulfur-containing precursors (e.g., dienes) .
  • Triazole ring construction : 1,2,4-Triazole synthesis via cyclocondensation of thiosemicarbazides with carboxylic acids, requiring anhydrous conditions and catalysts like triethylamine (TEA) .
  • Functionalization : Electrophilic substitution (e.g., nitro group introduction) and amide coupling (e.g., propanamido linkage) using DMF or DMSO as solvents .
  • Optimization : Reaction time (12–24 hrs), solvent polarity, and catalyst selection (e.g., TEA for amidation) significantly impact yield (reported 45–70% in similar compounds) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : Use 1^1H/13^13C NMR to verify substituent positions (e.g., cyclopenta[b]thiophene protons at δ 2.5–3.5 ppm) and FT-IR for functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Purity assessment : HPLC with reverse-phase C18 columns (acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) for molecular ion detection .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry, though crystallization challenges are common due to flexible substituents .

Q. How can solubility and stability be improved for biological assays?

  • Solubility : Use polar aprotic solvents (DMSO) for stock solutions. For aqueous buffers, employ co-solvents (e.g., PEG-400) or cyclodextrin-based formulations .
  • Stability : Store lyophilized powders at -20°C. Monitor hydrolytic degradation (e.g., ester hydrolysis) via pH-controlled buffers (pH 7.4) and LC-MS stability studies .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Systematic substitution : Modify the triazole’s 4-butyl group or the 4-methyl-3-nitrophenyl moiety to assess impact on bioactivity .
  • Bioisosteric replacement : Replace the cyclopenta[b]thiophene core with benzo[b]thiophene or furan derivatives to compare potency .
  • In vitro assays : Test analogs against target enzymes (e.g., tubulin polymerization inhibition) using fluorescence polarization or microscale thermophoresis .

Q. How does the compound interact with biological targets like enzymes or receptors?

  • Molecular docking : Simulate binding to tubulin (PDB ID: 1SA0) or kinase domains (e.g., EGFR) using AutoDock Vina. Key interactions include hydrogen bonding with the nitro group and hydrophobic contacts with the butyl chain .
  • Enzyme inhibition assays : Measure IC50_{50} values via kinetic assays (e.g., NADH depletion for dehydrogenase targets) .
  • Cellular uptake : Use fluorescent analogs or radiolabeling (e.g., 14^{14}C-tagging) to track intracellular localization .

Q. How can computational modeling guide the optimization of this compound?

  • QM/MM simulations : Predict electronic effects of substituents (e.g., nitro group’s electron-withdrawing impact on reactivity) .
  • ADMET profiling : Use SwissADME to estimate logP (~3.5), blood-brain barrier permeability (low), and cytochrome P450 interactions .
  • Free-energy perturbation : Calculate binding affinity changes for triazole-modified analogs .

Key Notes

  • Contradictions in evidence: Solvent choice (DMF vs. DMSO) depends on substituent reactivity. DMF is preferred for amidation, while DMSO enhances nitro group stability .
  • Biological activity varies with substituent bulkiness; the 4-butyl group in this compound may enhance hydrophobic binding compared to smaller analogs .

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